molecular formula C10H22O B12641490 5,7-Dimethyloctan-1-ol CAS No. 85391-44-2

5,7-Dimethyloctan-1-ol

Cat. No.: B12641490
CAS No.: 85391-44-2
M. Wt: 158.28 g/mol
InChI Key: WRHUKQDYZBSJOJ-UHFFFAOYSA-N
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Description

5,7-Dimethyloctan-1-ol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octane chain that has methyl groups at the 5th and 7th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyloctan-1-ol can be achieved through several methods. One common approach involves the reduction of 5,7-Dimethyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 5,7-Dimethyloctanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyloctan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5,7-Dimethyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can yield alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5,7-Dimethyloctyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 5,7-Dimethyloctanoic acid.

    Reduction: Alkanes.

    Substitution: 5,7-Dimethyloctyl chloride.

Scientific Research Applications

5,7-Dimethyloctan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dimethyloctan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyloctan-1-ol
  • 2,6-Dimethyloctan-1-ol
  • 4,6-Dimethyloctan-1-ol

Uniqueness

5,7-Dimethyloctan-1-ol is unique due to the specific positioning of the methyl groups at the 5th and 7th positions, which can influence its chemical reactivity and biological interactions compared to other isomers.

Properties

CAS No.

85391-44-2

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

5,7-dimethyloctan-1-ol

InChI

InChI=1S/C10H22O/c1-9(2)8-10(3)6-4-5-7-11/h9-11H,4-8H2,1-3H3

InChI Key

WRHUKQDYZBSJOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CCCCO

Origin of Product

United States

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